1-Methyl-5',6'-dihydrospiro(cyclohexane-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one
Description
1-Methyl-5',6'-dihydrospiro(cyclohexane-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one is a spirocyclic benzodiazepine derivative characterized by a unique tetraazolo[1,5-a][1,4]benzodiazepine core fused with a cyclohexane ring. This structural complexity confers distinct pharmacological and physicochemical properties compared to classical benzodiazepines. The tetraazolo group (four nitrogen atoms in the fused heterocycle) further modulates electronic and steric interactions, influencing binding affinity at γ-aminobutyric acid type A (GABAA) receptors .
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
4'-methylspiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C15H17N5O/c1-10-6-8-15(9-7-10)14-17-18-19-20(14)12-5-3-2-4-11(12)13(21)16-15/h2-5,10H,6-9H2,1H3,(H,16,21) |
InChI Key |
AISJMWCRMFONRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C3=NN=NN3C4=CC=CC=C4C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the methyl group. Common reagents used in these reactions include cyclohexanone, hydrazine derivatives, and various catalysts to facilitate the formation of the tetraazolo and benzodiazepine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Imidazo-Benzodiazepines
- Midazolam (8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine): Features an imidazole ring fused to the benzodiazepine core. The imidazole enhances water solubility at acidic pH, enabling parenteral formulations. Midazolam’s methyl group at position 1 contributes to rapid hepatic metabolism via 1-hydroxylation .
- Ro 41-7812 (7-chloro-4,5-dihydro-3-(3-hydroxy-1-propynyl)-5-methyl-6H-imidazo[1,5-a][1,4]benzodiazepine-6-one): A partial agonist with reduced intrinsic efficacy at GABAA receptors. Its propynyl substituent lowers sedative effects while retaining anxiolytic activity .
Comparison : The target compound replaces the imidazole ring with a tetraazolo system, likely altering receptor interaction kinetics and metabolic pathways.
Triazolo-Benzodiazepines
- Ethyl 7-chloromethyl-5-(2-chlorophenyl)-...tetraazolo[1,5-a]pyrimidine-6-carboxylate : Contains a triazolo[1,5-a]pyrimidine moiety. Such derivatives exhibit anticonvulsant and anxiolytic properties, with chlorine substituents enhancing lipophilicity and blood-brain barrier penetration .
Comparison : The tetraazolo group in the target compound introduces additional nitrogen atoms, which may enhance hydrogen bonding with receptor residues compared to triazolo derivatives.
Pyrido-Benzodiazepines
- 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one : Features a pyridine ring fused to the benzodiazepine core. Pyridine’s electron-withdrawing nature reduces basicity, impacting pharmacokinetic properties .
Substituent and Functional Group Analysis
| Compound | Core Structure | Key Substituents | Pharmacological Impact |
|---|---|---|---|
| Target Compound | Spiro-tetraazolo-benzodiazepine | 1-Methyl, spirocyclohexane | Enhanced metabolic stability |
| Diazepam | 1,4-Benzodiazepine | 7-Chloro, 1-methyl, 5-phenyl | Long half-life (20–50 hrs) |
| Midazolam | Imidazo-benzodiazepine | 1-Methyl, 8-chloro, 2-fluorophenyl | Rapid onset (1–5 mins) |
| Ro 15-1788 (Flumazenil) | Imidazo-benzodiazepine | Ethyl ester, 8-fluoro | Competitive antagonist |
Pharmacological and Receptor Binding Profiles
Intrinsic Efficacy and Receptor Subtype Selectivity
- Full Agonists (e.g., Diazepam) : Exhibit high intrinsic efficacy, potentiating GABA-induced chloride currents by >90% .
- Partial Agonists (e.g., Abecarnil) : Show 40–70% GABA potentiation, reducing sedation and dependence risks .
- Target Compound : Preliminary data suggest intermediate efficacy (50–80% GABA potentiation), positioning it between full and partial agonists. Its spiro structure may favor binding to α2/α3 GABAA subtypes, linked to anxiolysis over sedation .
Metabolic Pathways
Clinical and Preclinical Findings
Biological Activity
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₅N₅O
Molecular Weight: 253.30 g/mol
Structure
The compound features a spirocyclic structure that incorporates both a benzodiazepine and a tetraazole moiety. This unique arrangement is hypothesized to contribute to its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodiazepines have shown effectiveness against various bacterial strains, suggesting that 1-Methyl-5',6'-dihydrospiro(cyclohexane-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one may also possess similar activity.
- CNS Activity : Compounds in the benzodiazepine class are known for their effects on the central nervous system (CNS). Research indicates that modifications in the structure can enhance anxiolytic and sedative effects. The presence of the tetraazole ring may further modulate these effects by interacting with neurotransmitter systems.
- Anti-inflammatory Effects : Some studies suggest that related compounds may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This warrants investigation into the anti-inflammatory potential of this compound.
The proposed mechanisms of action for similar compounds include:
- Modulation of GABAergic transmission.
- Inhibition of specific enzymes involved in inflammatory pathways.
- Interaction with cell membrane receptors leading to altered cellular responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzodiazepine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced efficacy significantly, suggesting that this compound could be tested similarly for its potential as an antimicrobial agent.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Yes (MIC = 32 µg/mL) | No |
| Compound B | Yes (MIC = 16 µg/mL) | Yes (MIC = 64 µg/mL) |
| 1-Methyl-5',6'-dihydrospiro... | TBD | TBD |
Study 2: CNS Effects
Research on related benzodiazepine derivatives highlighted their ability to reduce anxiety in animal models. The study utilized behavioral assays such as the elevated plus maze and open field test to assess anxiety levels after administration of the compounds.
| Compound | Dose (mg/kg) | Anxiety Reduction (%) |
|---|---|---|
| Compound C | 10 | 40 |
| Compound D | 20 | 60 |
| 1-Methyl-5',6'-dihydrospiro... | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-5',6'-dihydrospiro derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step cyclization and functionalization. For example, triazolobenzodiazepine derivatives are synthesized via [3+2]-cycloaddition or Ugi–Smiles reactions, with solvent choice significantly impacting yield. Ethanol, toluene, and 1-butanol are common solvents; reaction times vary (e.g., 9–48 hours depending on substituents). Optimize by:
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key techniques include:
- Potentiometric titration : Determine pKa using tetrabutylammonium hydroxide in non-aqueous solvents (isopropyl alcohol, DMF). Half-neutralization potentials (HNPs) correlate with acidity .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS .
- X-ray crystallography : Resolve spirocyclic conformation (e.g., dihedral angles between cyclohexane and benzodiazepine rings) .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- DFT calculations : Analyze global reactivity indices (electrophilicity, nucleophilicity) to predict sites for electrophilic substitution. For example, the triazole ring exhibits higher electrophilicity (~1.5 eV) than the benzodiazepine moiety .
- Molecular docking : Screen against GABAₐ receptors using AutoDock Vina. Docking scores (e.g., −9.2 kcal/mol) correlate with anxiolytic activity in analogs .
- MD simulations : Assess stability of spirocyclic conformers in lipid bilayers to predict blood-brain barrier permeability .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from substituent effects or assay variability. Address by:
- Comparative SAR : Test analogs with systematic substituent changes (e.g., p-methoxyphenyl vs. 3-nitrophenyl groups). Chloro substituents enhance receptor binding by 30% in some analogs .
- Dose-response profiling : Use IC₅₀ values (e.g., 0.5–5 µM range for anticonvulsant activity) to normalize potency metrics .
- Orthogonal assays : Validate antimicrobial activity via both MIC (microbroth dilution) and time-kill kinetics .
Q. How can researchers design derivatives to improve metabolic stability?
Methodological Answer:
- Bioisosteric replacement : Substitute labile esters with amides (e.g., methyl → ethyl groups reduce CYP3A4-mediated oxidation) .
- Prodrug strategies : Introduce acetylated precursors (e.g., 6-acetyl derivatives) to enhance oral bioavailability .
- Metabolite identification : Use LC-MS/MS to track hepatic metabolites (e.g., hydroxylation at C₃ of the benzodiazepine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
